delta6-Testosterone enanthate
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Overview
Description
.DELTA.-6 Testosterone Enanthate: is a synthetic anabolic-androgenic steroid. It is an esterified form of testosterone, specifically modified at the 17-beta hydroxyl group with an enanthate ester. This modification allows for a slow release of the active testosterone hormone into the bloodstream, making it a long-acting prodrug of testosterone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of .DELTA.-6 Testosterone Enanthate involves the esterification of testosterone with enanthate acid. The process begins with the base hormone, testosterone, which is derived from cholesterol through a series of enzymatic reactions. The final step involves reacting testosterone with enanthate acid under specific conditions to form the ester bond .
Industrial Production Methods: Industrial production of .DELTA.-6 Testosterone Enanthate typically involves large-scale esterification processes. The reaction is carried out in the presence of an acid catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: .DELTA.-6 Testosterone Enanthate can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can be reduced to form dihydrotestosterone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acid chlorides and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized metabolites of testosterone.
Reduction: Dihydrotestosterone derivatives.
Substitution: Various esterified derivatives of testosterone.
Scientific Research Applications
Chemistry: .DELTA.-6 Testosterone Enanthate is used as a reference standard in analytical chemistry for the identification and quantification of anabolic steroids .
Biology: In biological research, it is used to study the effects of androgens on cellular processes and gene expression .
Medicine: The compound is used in testosterone replacement therapy to treat conditions associated with low testosterone levels, such as hypogonadism .
Industry: In the pharmaceutical industry, .DELTA.-6 Testosterone Enanthate is used in the formulation of long-acting testosterone injections .
Mechanism of Action
.DELTA.-6 Testosterone Enanthate acts as an agonist of the androgen receptor. Upon administration, the enanthate ester is cleaved, releasing active testosterone into the bloodstream. Testosterone then binds to androgen receptors in target tissues, leading to the activation of androgen-responsive genes. This results in the development and maintenance of male secondary sexual characteristics, increased muscle mass, and other androgenic effects .
Comparison with Similar Compounds
Testosterone Cypionate: Another long-acting ester of testosterone, similar in its pharmacokinetic profile.
Testosterone Propionate: A shorter-acting ester of testosterone, requiring more frequent administration.
Testosterone Undecanoate: A very long-acting ester of testosterone, often used in testosterone replacement therapy.
Uniqueness: .DELTA.-6 Testosterone Enanthate is unique due to its specific esterification at the 17-beta hydroxyl group, which provides a balance between duration of action and frequency of administration. This makes it a preferred choice for long-term testosterone replacement therapy .
Properties
Molecular Formula |
C26H38O3 |
---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C26H38O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h9-10,17,20-23H,4-8,11-16H2,1-3H3/t20-,21-,22-,23-,25-,26-/m0/s1 |
InChI Key |
MBDSQHSIHDFMSA-IXKNJLPQSA-N |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
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